molecular formula C9H12N2O3S2 B15540433 Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate

Cat. No.: B15540433
M. Wt: 260.3 g/mol
InChI Key: QPSPCDSGAQIIEC-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C9H12N2O3S2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-(2-(methylthio)acetamido)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, an acetamide group, and a methylthio substituent. These structural features contribute to its biological activity. The thiazole moiety is known for its pharmacological properties, enabling interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves inhibiting key enzymes involved in microbial metabolism.

2. Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

3. Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to target specific pathways involved in cell proliferation contributes to its anticancer effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : A study conducted on thiazole derivatives found that modifications in the thiazole structure could enhance antimicrobial activity against resistant strains of bacteria .
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound significantly reduced the levels of inflammatory markers in macrophage cultures .
  • Anticancer Efficacy : A recent investigation into the anticancer effects revealed that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
ThiazoleFive-membered ring with sulfurBroad pharmacological activities
AcetamideSimple amide structureCommonly used in pharmaceuticals
MethylthioethanolContains a thiol groupExhibits different reactivity due to thiol nature
2-Methylthioacetic acidCarboxylic acid derivativeShows distinct acidity and reactivity

This compound stands out due to its combination of thiazole and acetamide functionalities, enhancing its biological activity compared to simpler structures.

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

methyl 2-[2-[(2-methylsulfanylacetyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C9H12N2O3S2/c1-14-8(13)3-6-4-16-9(10-6)11-7(12)5-15-2/h4H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

QPSPCDSGAQIIEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=N1)NC(=O)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.